Methyl 4-({[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbonyl}amino)benzoate: is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Acylation: The piperidine derivative is then acylated with 2,2-dimethylpropanoyl chloride under basic conditions to form the corresponding acylated piperidine.
Coupling with Benzoic Acid Derivative: The acylated piperidine is coupled with methyl 4-aminobenzoate using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives or esters.
Scientific Research Applications
Methyl 4-({[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbonyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 4-({[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
N-Methylpiperidine: A methylated derivative of piperidine.
4-Aminobenzoic Acid: A precursor in the synthesis of the compound.
Uniqueness
Methyl 4-({[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbonyl}amino)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a benzoate ester and a dimethylpropanoyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4-[[1-(2,2-dimethylpropanoyl)piperidine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)18(24)21-11-9-13(10-12-21)16(22)20-15-7-5-14(6-8-15)17(23)25-4/h5-8,13H,9-12H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWWVHAMEFZQKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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